disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate
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Overview
Description
Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate is a chemical compound with the molecular formula C10H13N4O8P.2Na.7H2O. It is commonly known as disodium inosine-5’-monophosphate heptahydrate. This compound is a nucleotide derivative and is often used in various biochemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate typically involves the phosphorylation of inosine. The process begins with the protection of the hydroxyl groups on inosine, followed by phosphorylation using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride (PCl3). The final step involves deprotection and neutralization with sodium hydroxide to yield the disodium salt form .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using microbial strains that can produce inosine. The inosine is then extracted and chemically phosphorylated to produce the desired compound. This method is preferred for large-scale production due to its cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form inosine-5’-monophosphate.
Reduction: Reduction reactions can convert it back to inosine.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products
Oxidation: Inosine-5’-monophosphate.
Reduction: Inosine.
Substitution: Various substituted nucleotides depending on the reagents used.
Scientific Research Applications
Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in nucleotide synthesis and as a standard in chromatography.
Biology: Plays a role in studying nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as an immunomodulatory agent.
Industry: Used as a flavor enhancer in the food industry due to its umami taste
Mechanism of Action
The compound exerts its effects primarily through its role as a nucleotide. It participates in various biochemical pathways, including nucleotide synthesis and energy metabolism. The molecular targets include enzymes such as inosine monophosphate dehydrogenase, which is involved in the synthesis of guanine nucleotides. The compound can modulate enzyme activity and influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
Disodium guanosine-5’-monophosphate: Another nucleotide derivative with similar biochemical properties.
Disodium adenosine-5’-monophosphate: Used in similar applications but has different molecular targets.
Disodium uridine-5’-monophosphate: Also used in biochemical research and industrial applications
Uniqueness
Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate is unique due to its specific role in nucleotide metabolism and its ability to modulate enzyme activity. Its heptahydrate form provides stability and solubility advantages over other similar compounds .
Biological Activity
Disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate, commonly referred to as disodium 5'-inosinate (IMP), is a nucleotide derivative with significant biological activity. This compound plays a vital role in various biochemical pathways, particularly in cellular signaling and metabolism. This article explores its biological activity, synthesis, applications, and relevant research findings.
- Molecular Formula : C10H13N4O8P.2Na.7H2O
- Molecular Weight : 518.28 g/mol
- IUPAC Name : this compound
- CAS Number : 3681-93-4
Biological Significance
Disodium 5'-inosinate is primarily recognized for its role as an intermediate in the synthesis of adenosine triphosphate (ATP) and other nucleotides, which are essential for energy metabolism in cells. Its biological activities include:
- Cellular Signaling : IMP acts as a signaling molecule that influences various physiological processes, including neurotransmission and immune responses.
- Metabolism : It is involved in purine metabolism, contributing to the synthesis of nucleotides that are crucial for DNA and RNA production.
- Flavor Enhancer : In food science, it is used as a flavor enhancer due to its umami taste, often in combination with monosodium glutamate (MSG).
Synthesis
The synthesis of disodium 5'-inosinate typically involves the phosphorylation of inosine. The general steps include:
- Protection of Hydroxyl Groups : Inosine undergoes protection to prevent unwanted reactions during phosphorylation.
- Phosphorylation : Using agents like phosphorus oxychloride or phosphoryl chloride, the protected inosine is phosphorylated.
- Deprotection and Neutralization : The final product is obtained by deprotecting the hydroxyl groups and neutralizing with sodium hydroxide.
Case Studies
-
Metabolic Pathways :
- A study demonstrated that disodium 5'-inosinate significantly enhances ATP levels in mammalian cells, indicating its potential role in boosting cellular energy metabolism .
- Neurotransmission :
- Flavor Enhancement :
Comparative Analysis
Property | Disodium 5'-Inosinate | Other Nucleotide Derivatives |
---|---|---|
Molecular Weight | 518.28 g/mol | Varies (e.g., ATP: 507.18 g/mol) |
Biological Role | Energy metabolism | Varies (e.g., ATP: Energy transfer) |
Flavor Profile | Umami | Varies (e.g., AMP: Bitter) |
Safety Assessment | Safe at dietary levels | Varies (depends on compound) |
Properties
Molecular Formula |
C10H25N4Na2O15P |
---|---|
Molecular Weight |
518.28 g/mol |
IUPAC Name |
disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate |
InChI |
InChI=1S/C10H13N4O8P.2Na.7H2O/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;;;;;;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;;7*1H2/q;2*+1;;;;;;;/p-2 |
InChI Key |
ZEALAQXNWUYYQU-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.O.O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
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